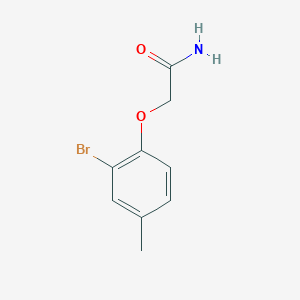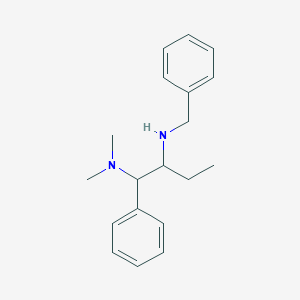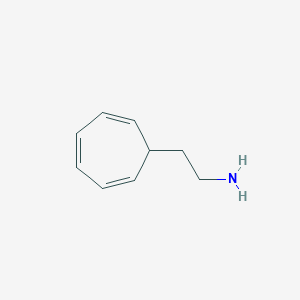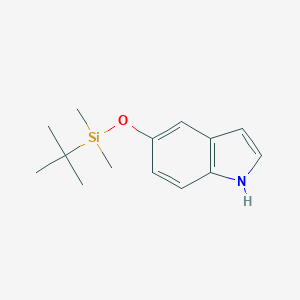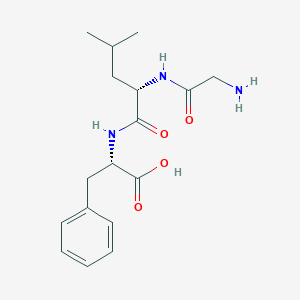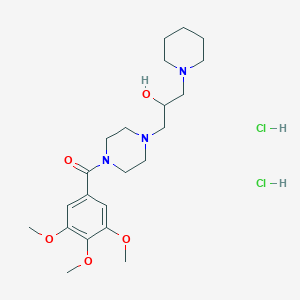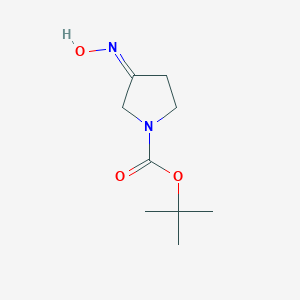
tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate, also known as tert-butyl (Z)-3-(hydroxyimino)proline, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound belongs to the class of pyrrolidine carboxylates, which are known for their various biological and pharmacological activities.
Mécanisme D'action
The mechanism of action of tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. One of the major pathways that has been implicated in its activity is the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects:
Tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the activation of NF-κB. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate in lab experiments is its broad range of biological and pharmacological activities. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities, which makes it a promising candidate for the development of new drugs. However, one of the major limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate. One of the major areas of research is the development of new drugs for the treatment of various diseases. Tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate has been shown to exhibit promising biological and pharmacological activities, and further research is needed to explore its potential as a therapeutic agent. Another area of research is the elucidation of its mechanism of action, which could provide insights into its biological activity and potential therapeutic applications. Finally, further research is needed to explore its safety and toxicity profile, which is critical for the development of new drugs.
Méthodes De Synthèse
The synthesis of tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate can be achieved through a reaction between tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate (Z)-3-aminopropenoate and hydroxylamine hydrochloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
Tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate has been the subject of extensive scientific research due to its potential biological and pharmacological activities. One of the major areas of research has been in the development of new drugs for the treatment of various diseases. Tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities.
Propriétés
Numéro CAS |
109384-17-0 |
|---|---|
Nom du produit |
tert-butyl (Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate |
Formule moléculaire |
C9H16N2O3 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
tert-butyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-5-4-7(6-11)10-13/h13H,4-6H2,1-3H3/b10-7- |
Clé InChI |
VGGFRVVFQKZXFV-YFHOEESVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC/C(=N/O)/C1 |
SMILES |
CC(C)(C)OC(=O)N1CCC(=NO)C1 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(=NO)C1 |
Synonymes |
1-Pyrrolidinecarboxylicacid,3-(hydroxyimino)-,1,1-dimethylethylester,(Z)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)

![(2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid](/img/structure/B34177.png)
